molecular formula C3H8O3 B14272905 1-Hydroperoxypropan-1-ol CAS No. 135251-55-7

1-Hydroperoxypropan-1-ol

Cat. No.: B14272905
CAS No.: 135251-55-7
M. Wt: 92.09 g/mol
InChI Key: RIRTXIQGPQFACK-UHFFFAOYSA-N
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Description

1-Hydroperoxypropan-1-ol is an organic compound with the molecular formula C3H8O3 It is a hydroperoxide derivative of propan-1-ol, characterized by the presence of a hydroperoxy group (-OOH) attached to the first carbon atom of the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroperoxypropan-1-ol can be synthesized through the oxidation of propan-1-ol using hydrogen peroxide (H2O2) as the oxidizing agent. The reaction typically requires a catalyst, such as a phase transfer catalyst or a heteropolyacid, to facilitate the transfer of oxygen from hydrogen peroxide to the propanol molecule. The reaction is carried out in a liquid phase, often under mild acidic conditions to optimize the yield of the hydroperoxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where propan-1-ol and hydrogen peroxide are mixed in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of the product. The use of advanced catalytic systems, such as heteropolyoxometalates, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroperoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form propanoic acid or other oxygenated products.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group, converting the compound back to propan-1-ol.

    Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Acidified potassium dichromate (K2Cr2O7) or other strong oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: Protic acids such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Propanoic acid, propanal.

    Reduction: Propan-1-ol.

    Substitution: Various substituted propanols depending on the substituent introduced.

Scientific Research Applications

1-Hydroperoxypropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other hydroperoxides and peroxides.

    Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.

    Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroperoxypropan-1-ol involves the transfer of oxygen from the hydroperoxy group to other molecules. This can lead to the formation of reactive oxygen species (ROS), which can participate in various chemical reactions. The molecular targets and pathways involved include:

    Oxidative Stress Pathways: The compound can induce oxidative stress by generating ROS, which can affect cellular components such as lipids, proteins, and DNA.

    Catalytic Reactions: In the presence of catalysts, this compound can undergo decomposition to form radicals, which can initiate further chemical reactions.

Comparison with Similar Compounds

  • Propan-1-ol
  • Propan-2-ol
  • Propanoic Acid
  • Propanal

Properties

CAS No.

135251-55-7

Molecular Formula

C3H8O3

Molecular Weight

92.09 g/mol

IUPAC Name

1-hydroperoxypropan-1-ol

InChI

InChI=1S/C3H8O3/c1-2-3(4)6-5/h3-5H,2H2,1H3

InChI Key

RIRTXIQGPQFACK-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OO

Origin of Product

United States

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